molecular formula C5H4N2O3 B3259540 2-Carboxypyrazine 1-oxide CAS No. 32046-09-6

2-Carboxypyrazine 1-oxide

Cat. No. B3259540
CAS RN: 32046-09-6
M. Wt: 140.1 g/mol
InChI Key: YJHDMXINXZCJSR-UHFFFAOYSA-N
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Description

2-Carboxypyrazine 1-oxide (2-CPPO) is a heterocyclic compound that has been widely used in scientific research due to its unique properties. This compound is known to be an efficient singlet oxygen quencher, making it a valuable tool in the study of oxidative stress and photodynamic therapy.

Scientific Research Applications

Detection of Pyrazinamide Resistance in Mycobacterium Tuberculosis

Pyrazinamide (PZA) susceptibility testing in Mycobacterium tuberculosis (Mtb) is a current area of development and PZA-resistant strains are increasingly prevalent . The detection of pyrazinoic acid (POA), the metabolite produced by the deamidation of PZA, is a good predictor for PZA resistance . An indirect competitive ELISA (icELISA) test using hyperimmune polyclonal rabbit serum against POA was developed .

Synthesis of Pyrazinamide Analogues

A series of pyrazinamide analogues were synthesized using the Yamaguchi reaction . The synthesis involved the reaction of pyrazine-2-carboxylic acid with various aliphatic and aromatic amines in the presence of Yamaguchi reagent and 4-dimethylaminopyridine .

Preparation of 2-Carboxypyrazines 4-Oxide

A process for the preparation of 2-carboxypyrazine 4-oxides was developed . The 2-carboxypyrazines are reacted under stirring with an aqueous solution of H2O2, at a pH ranging between 0.5 and 5, in the presence of a catalyst .

Copper-Catalyzed C–N Coupling Reaction in Water

2,6-Bis(2-methylhydrazine-1-carbonyl)pyridine 1-oxide was found to be an efficiently catalytic system for the N-arylation of imidazole, indole, benzimidazole, pyrrole, benzylamine and ethanolamine with aryl iodides and bromides .

Synthesis of 1,2,3-Triazolo[1,5-a]pyrazines

The synthesis of 1,2,3-triazolo[1,5-a]pyrazines and their benzo-fused quinoxaline and quinoxalinone-containing compounds are known . Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .

Chemical Research and Development

Pyrazine-2-carboxylic acid and its derivatives are widely used in chemical research and development . They are used as starting materials or intermediates in the synthesis of a variety of chemical compounds .

properties

IUPAC Name

1-oxidopyrazin-1-ium-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-5(9)4-3-6-1-2-7(4)10/h1-3H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHDMXINXZCJSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=C(C=N1)C(=O)O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxy-pyrazine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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